5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide
CAS No.:
Cat. No.: VC15865078
Molecular Formula: C9H13BrN2O2S2
Molecular Weight: 325.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H13BrN2O2S2 |
---|---|
Molecular Weight | 325.3 g/mol |
IUPAC Name | 5-bromo-N,N-diethyl-4-sulfanylidene-1H-pyridine-3-sulfonamide |
Standard InChI | InChI=1S/C9H13BrN2O2S2/c1-3-12(4-2)16(13,14)8-6-11-5-7(10)9(8)15/h5-6H,3-4H2,1-2H3,(H,11,15) |
Standard InChI Key | RGAMSONEYQSIMY-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC)S(=O)(=O)C1=CNC=C(C1=S)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The molecular formula of 5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide is C₉H₁₃BrN₂O₂S₂, with a molecular weight of 325.3 g/mol . Its structure integrates:
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A pyridine ring substituted at the 3-position with a sulfonamide group (-SO₂N(C₂H₅)₂).
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A bromine atom at the 5-position.
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A mercapto (-SH) group at the 4-position.
The SMILES notation (O=S(C1=C(S)C(Br)=CN=C1)(N(CC)CC)=O
) confirms the connectivity and stereoelectronic arrangement .
Crystallographic and Spectroscopic Data
While X-ray crystallographic data for this specific compound remains unpublished, analogous sulfonamide-pyridine derivatives exhibit planar pyridine rings with sulfonamide groups adopting twisted conformations relative to the aromatic system . Nuclear magnetic resonance (NMR) spectral predictions suggest distinctive proton environments:
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Diethyl groups: δ ~1.1 ppm (triplet, CH₃), ~3.3 ppm (quartet, CH₂).
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Pyridine protons: δ ~7.5–8.5 ppm (complex splitting due to bromine and sulfur substituents) .
Synthetic Pathways and Optimization
Key Synthetic Routes
The synthesis of 5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide involves multistep functionalization of the pyridine core (Figure 1) :
Step 1: Sulfonamide Installation
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Reaction of 5-bromo-4-mercaptopyridine-3-sulfonic acid with diethylamine under coupling conditions (e.g., DCC/HOBt) yields the sulfonamide intermediate.
Step 2: Bromine Retention and Purification
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Careful control of halogenation conditions preserves the bromine substituent during subsequent steps. Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity .
Challenges in Synthesis
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Regioselectivity: Competing reactions at the 2- and 6-positions of the pyridine ring necessitate precise temperature control (50–60°C) .
-
Mercapto Group Stability: Oxidation to disulfides is mitigated using inert atmospheres and radical scavengers (e.g., BHT) .
Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Melting Point | Not reported | |
Solubility | Moderate in DMSO, DMF; low in water | |
LogP | Predicted 2.8 (ACD/Labs) | |
Stability | Air-sensitive (SH group oxidation) |
The compound’s limited aqueous solubility (≤1 mg/mL) and air sensitivity necessitate storage under nitrogen at -20°C .
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